![molecular formula C15H16N4O2 B2896783 3-(3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl)benzonitrile CAS No. 2320574-59-0](/img/structure/B2896783.png)
3-(3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl)benzonitrile” is a chemical compound . It is also known as “1-Boc-3-(3-oxo-1-piperazinyl)azetidine” with a CAS Number of 1257293-71-2 . The compound has a molecular weight of 255.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3, (H,13,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
As mentioned earlier, the synthesis of similar compounds often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Tryptophan-derived NK1 Antagonists Development
Research led by Lewis et al. (1995) focused on developing tryptophan-derived NK1 antagonists by introducing a 6-membered heterocyclic ring into the backbone structure to act as bioisosteric replacements of the ester linkage. This approach aimed to retain good NK1 binding affinity, demonstrating the chemical's potential in substance P receptor antagonism, a key target for pain and emesis treatments Lewis et al., 1995.
Human Leukocyte Elastase Inhibitor Synthesis
Cvetovich et al. (1996) achieved a convergent synthesis of L-694,458, a potent human leukocyte elastase inhibitor, highlighting the molecule's significance in addressing inflammatory conditions. The synthesis process utilized key intermediates, showcasing the chemical's role in developing therapeutics targeting elastase, an enzyme associated with various inflammatory diseases Cvetovich et al., 1996.
S1P Receptor Modulator Discovery
Pan et al. (2013) discovered (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (32, BAF312, Siponimod), a potent and selective S1P receptor modulator, through extensive structure-activity relationship studies. This compound has completed phase 2 clinical trials for relapsing-remitting multiple sclerosis, demonstrating the molecule's application in modulating S1P receptors for therapeutic purposes Pan et al., 2013.
HIV-1 Attachment Inhibitors Development
Wang et al. (2009) explored azaindole derivatives as inhibitors of HIV-1 attachment, culminating in the discovery of BMS-488043, a drug candidate with demonstrated antiviral activity in clinical studies. This research underscores the molecule's utility in developing novel therapies for HIV-1 by inhibiting the virus's attachment to host cells Wang et al., 2009.
Cardioprotective Effects Against Isoproterenol Toxicity
Emna et al. (2020) investigated (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, denoted 1c, for its protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. The molecule showed potent inhibition of angiotensin-converting enzyme and significant reduction in cardiac dysfunction markers, highlighting its potential as a cardioprotective agent Emna et al., 2020.
Safety and Hazards
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage . Future directions in the field of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and function of the target proteins .
Result of Action
Based on its potential targets, it may influence the function of various proteins, potentially affecting cellular processes such as signal transduction, cell growth, and differentiation .
Propriétés
IUPAC Name |
3-[3-(3-oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c16-7-11-2-1-3-12(6-11)15(21)19-8-13(9-19)18-5-4-17-14(20)10-18/h1-3,6,13H,4-5,8-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQFINXWCLZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Oxopiperazin-1-yl)azetidine-1-carbonyl]benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.